(2-Amino-2-phenylethyl)(ethyl)amine

Description

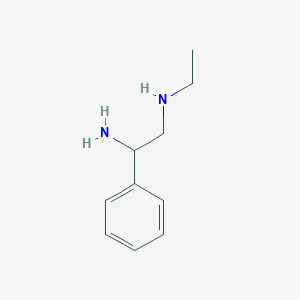

Structure

3D Structure

Properties

IUPAC Name |

N'-ethyl-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10,12H,2,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEFXICITKYXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 Phenylethyl Ethyl Amine and Analogous N Substituted 1,2 Diamines

Enantioselective and Diastereoselective Synthesis of 1,2-Diamines

The stereocontrolled synthesis of 1,2-diamines is crucial for their application in asymmetric catalysis and medicinal chemistry. Several powerful strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Asymmetric Catalytic Diamination of Carbon-Carbon Multiple Bonds

The direct vicinal diamination of alkenes presents an atom-economical and efficient route to 1,2-diamines. rsc.org A significant challenge in this area has been the development of catalytic systems that can overcome the strong binding of the diamine product to the metal center, which often renders the process stoichiometric. scispace.comacs.org

Recent advancements have led to the development of intermolecular catalytic asymmetric diamination of styrenes. scispace.comacs.orgorganic-chemistry.orgnih.govacs.org One notable method employs a chirally modified aryliodine(I) catalyst, which operates through an iodine(I/III) catalytic cycle with an oxidant like 3-chloroperbenzoic acid (mCPBA). scispace.comacs.orgorganic-chemistry.orgnih.govacs.org This system has demonstrated high enantiomeric excesses, typically in the range of 91-98%, across a variety of styrene (B11656) derivatives. scispace.comnih.govacs.org The use of environmentally benign solvents can also enhance the reaction's efficiency by minimizing undesired side reactions. scispace.comacs.orgnih.gov

Table 1: Iodine-Catalyzed Asymmetric Diamination of Styrenes

| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| 20 | 40-87 | 91-98 |

This data represents the general efficiency of the chirally modified aryliodine(I) catalyst system. scispace.comorganic-chemistry.org

Other transition metals like palladium, copper, and iron have also been employed in catalytic diamination reactions, often involving intramolecular steps or specialized nitrogen sources. rsc.orgscispace.comacs.orgresearchgate.net For instance, iron-catalyzed difunctionalization of alkenes can produce 2-azidoamines, which are versatile precursors to vicinal diamines. researchgate.net

Stereocontrolled Ring-Opening Reactions of Aziridines

The ring-opening of aziridines with various nucleophiles is a well-established and versatile method for the synthesis of 1,2-diamines. bohrium.comrsc.org The stereochemical outcome of this reaction is typically controlled by an SN2 mechanism, leading to inversion of configuration at the attacked carbon center.

The aminolysis of meso-N-aryl aziridines, catalyzed by Lewis acids such as scandium triflate (Sc(OTf)3) or cationic iron complexes, provides a direct route to valuable 1,2-diamines in excellent yields. organic-chemistry.org These methods are compatible with a range of functional groups on both the aziridine (B145994) and the amine nucleophile. organic-chemistry.org Catalyst- and solvent-free conditions have also been developed for the aza-addition of amines to Ts-protected aziridines, offering a greener alternative. rsc.org

For the synthesis of (2-Amino-2-phenylethyl)(ethyl)amine, the ring-opening of a suitably protected 2-phenylaziridine (B142167) with ethylamine (B1201723) or an ethylamine equivalent would be a direct approach. The stereochemistry of the starting aziridine would dictate the stereochemistry of the final diamine product. The photochemically induced ring-opening of cytosine and uracil (B121893) derivatives with ethylamine has also been studied, leading to opened-ring products that can subsequently undergo thermal reactions. nih.gov

Palladium-Catalyzed Asymmetric Allylic Amination for Chiral Diamine Precursors

Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful tool for the formation of C-N bonds and has been successfully applied to the synthesis of precursors for chiral diamines. acs.org One strategy involves the enantioselective N-monoallylation of meso-diamine derivatives. acs.orgnih.gov Using a chiral π-allyl-palladium catalyst, desymmetrization of meso-vicinal diamine bistrisylamides can be achieved with high enantioselectivity (up to 90% ee). acs.orgnih.gov The resulting N-allylated product can then be further elaborated to the desired 1,2-diamine. acs.org

Another approach is the palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides. nih.gov This methodology allows for the efficient synthesis of cyclic sulfamides, which can be readily reduced to the corresponding 1,2-diamines. nih.gov When starting with chiral allylic amines, this cyclization proceeds with high diastereoselectivity. nih.gov

The decarboxylative asymmetric allylic alkylation (DAAA) of thietane (B1214591) 1,1-dioxides, catalyzed by palladium, has also been developed to create α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity. nih.govchemrxiv.org The resulting products can be transformed into novel spirocyclic compounds containing a diamine moiety. nih.gov

Nitrogen-Directed Azidation Strategies for Vicinal Diamines

Nitrogen-directed azidation provides a versatile route to vicinal diamines, where the azide (B81097) group serves as a masked amino group that can be chemoselectively reduced. researchgate.net This strategy allows for the synthesis of orthogonally protected diamines, which are valuable building blocks in organic synthesis. researchgate.netacs.orgnih.gov

An iron-catalyzed difunctionalization of alkenes with an azide source can generate primary 2-azidoamines. researchgate.net This method is tolerant of a wide range of functional groups and can be applied to complex molecules. researchgate.net Similarly, a copper-catalyzed diazidation of alkenes, cyclopropanes, and cyclobutanes, directed by an amide or carbamate (B1207046) group, yields 1,2-, 1,3-, and 1,4-amido azides. researchgate.netacs.orgnih.gov The resulting α-amino azides can then undergo selective substitution with various carbon nucleophiles in a one-pot fashion. researchgate.netacs.orgnih.gov

Enzymatic Desymmetrization Approaches for 1,2-Diamine Scaffolds

Enzymatic desymmetrization of meso-diamines offers a green and highly selective method for obtaining enantioenriched 1,2-diamines. mdpi.comresearchgate.netresearchgate.netnih.govacs.org Lipases are commonly employed for the enantioselective acylation of meso-diamines. mdpi.comresearchgate.net

For example, the biocatalytic alkoxycarbonylation of meso-1,2-disubstituted-1,2-diaminoethanes using lipases in the presence of aliphatic carbonates as acyl donors can selectively produce the corresponding monocarbamates with high enantioselectivity. mdpi.com This approach avoids the formation of undesired bis-acylated byproducts often observed in chemical transformations. mdpi.com The choice of enzyme, solvent, and reaction conditions is crucial for achieving high conversion and enantioselectivity. mdpi.comresearchgate.net

A dual small-molecule catalysis approach, where a chiral acyl-transfer reagent is formed in situ from benzoic anhydride, a nucleophilic catalyst, and a chiral cocatalyst, has also been developed for the enantioselective monobenzoylation of meso-diamines. nih.govacs.org

Table 2: Enzymatic Desymmetrization of a meso-Diamine

| Enzyme | Acyl Donor | Co-solvent | Temperature (°C) | Time (days) | Conversion (%) |

|---|---|---|---|---|---|

| CAL-B | Diallyl carbonate | None | 45 | 6 | Traces |

| PSL-C | Diallyl carbonate | None | 45 | 3 | No significant activity |

This table illustrates the screening of different lipases and acyl donors for the desymmetrization of a specific meso-diamine, highlighting the sensitivity of the reaction to the chosen biocatalyst. researchgate.net

Carbon-Carbon Bond Formation Strategies in Diamine Synthesis

While C-N bond formation is the most direct approach to 1,2-diamines, strategies involving the formation of a key carbon-carbon bond are also employed, particularly for the synthesis of highly substituted analogs. bohrium.comorganic-chemistry.orgyoutube.comfiveable.mechemistry.coachlibretexts.orgyoutube.com

One such strategy is the aza-Henry reaction, which involves the addition of a nitroalkane to an imine. wikipedia.org This reaction can be catalyzed by chiral metal complexes or organocatalysts to afford enantioenriched β-nitroamines, which can then be reduced to the corresponding 1,2-diamines. wikipedia.org

Another important C-C bond-forming reaction is the aza-Mannich reaction, where an enolate or its equivalent adds to an imine. organic-chemistry.orgacs.org Catalytic asymmetric versions of this reaction, using bifunctional organocatalysts, can provide access to chiral vicinal tetrasubstituted diamines with excellent yields and stereocontrol. acs.org

Reductive coupling reactions, such as the cross-coupling of two different aldimines, can also be used to synthesize unsymmetrical 1,2-diamines. organic-chemistry.org The stereochemical outcome of these reactions can often be controlled by the choice of workup and reduction conditions. organic-chemistry.org

Furthermore, the lithiation and subsequent asymmetric substitution of N-(2-phenylethyl)amides, under the influence of a chiral ligand like (-)-sparteine, can provide benzylically substituted products that are precursors to enantioenriched 2-substituted 2-phenylethylamines. nih.gov

Aza-Mannich and Related Condensation Reactions

The aza-Mannich reaction, also known as the nitro-Mannich reaction or aza-Henry reaction, is a powerful tool for the synthesis of β-nitroamines, which are versatile precursors to 1,2-diamines. wikipedia.org This reaction involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org The resulting β-nitroamine can then be reduced to the corresponding 1,2-diamine. wikipedia.org

A notable example involves the reaction of nitroalkanes with N-PMB (p-methoxybenzyl) protected imines in the presence of n-butyllithium. This method yields β-nitroamines with moderate to good diastereoselectivity. Subsequent reduction of the nitro group using samarium iodide, followed by removal of the PMB protecting group with ceric ammonium (B1175870) nitrate (B79036) (CAN), affords the unprotected 1,2-diamine. wikipedia.org

Enzymatic approaches have also been developed for stereoselective Mannich-type reactions. A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme has been engineered to catalyze the reaction between free α-amino acids and enolizable cyclic imines, providing a direct route to α,β-diamino acids. nih.gov These enzymatic cascades offer a concise and atom-economical pathway to these valuable building blocks. nih.gov

The classic Mannich reaction, discovered by Carl Mannich in 1912, utilizes formaldehyde (B43269), an enolizable ketone, and a secondary amine, typically under acid catalysis, to produce a β-amino ketone. youtube.com Mechanistically, the amine reacts with formaldehyde to form an electrophilic iminium ion, which then reacts with the enol form of the ketone. youtube.com This fundamental reaction has been extended to a wide range of substrates and catalysts. youtube.com

Reductive Coupling Methodologies

Reductive coupling reactions provide a direct and efficient means to synthesize 1,2-diamines. One such method involves the direct reductive coupling of secondary amides to form vicinal diamines. This process is mediated by the generation of α-amino carbon radicals from the secondary amides, which then undergo homocoupling. semanticscholar.org

A cobalt single-atom catalyst has been developed for the selective reductive coupling of nitroarenes and formaldehyde to produce N,N'-diarylethane-1,2-diamines. acs.org This method is notable for its use of a non-precious metal catalyst and its high atom and step efficiency. acs.org

Copper-catalyzed reductive couplings have also emerged as a powerful strategy. For instance, the reductive coupling of chiral allenamides with N-alkyl substituted aldimines, catalyzed by a cost-effective copper system, yields chiral 1,2-diamino synthons with high diastereoselectivity. acs.org More recently, a diastereodivergent and enantioselective approach to both syn- and anti-diamines has been developed using 2-azatrienes in copper-catalyzed reductive couplings with imines. chemrxiv.org The choice of phosphine (B1218219) ligand dictates the diastereochemical outcome, with Ph-BPE favoring the anti-diamine and t-Bu-BDPP favoring the syn-diamine. chemrxiv.org

Carbon-Nitrogen Bond Forming Reactions

Hydroamination of Allylic Amines and Enamines

Hydroamination reactions offer a direct method for the formation of carbon-nitrogen bonds. The rhodium-catalyzed hydroamination of both primary and secondary allylic amines with a variety of amine nucleophiles provides access to a broad range of unsymmetrical vicinal diamines. nih.gov Iridium catalysts have also been employed for the regioselective hydroamination of allylic amines with aryl amines, leading to 1,2-diamine products in good to excellent yields. nih.gov These iridium-catalyzed reactions often exhibit diastereoselectivity, favoring the anti-1,2-diamine product. nih.gov

A ruthenium-catalyzed formal anti-Markovnikov hydroamination of racemic secondary allylic alcohols has been developed for the synthesis of chiral γ-amino alcohols. liv.ac.uk This process proceeds through an asymmetric hydrogen-borrowing mechanism. liv.ac.uk

The intermolecular hydroamination of N-allyl imines represents a significant breakthrough in the synthesis of 1,2-diamines. illinois.edu Additionally, a regio- and enantioselective formal hydroamination of enamines has been reported, providing another route to 1,2-diamines. acs.org

Reactions Involving Imines and Imine Derivatives

Imines are key intermediates in the synthesis of diamines. They can be formed through various methods, including the condensation of aldehydes and ketones with primary amines. libretexts.org A mild, three-component reaction of aromatic aldehydes, alkyl bromides, and aqueous ammonia (B1221849) can produce imines in very good yields. organic-chemistry.org

The nucleophilic addition of α-silylamines to imines, initiated by a base-induced nih.govnih.gov-aza-Brook rearrangement, provides an efficient route to vicinal diamines. acs.org This method allows for the synthesis of both symmetrical and unsymmetrical aryl diamine derivatives with high anti/syn diastereoselectivity. acs.org

The condensation of chiral diamines, such as 1,2-trans-diaminocyclohexane (DACH) or 1,2-diphenylethylenediamine (DPEN), with aromatic dialdehydes can lead to the formation of macrocyclic imines. nih.gov These reactions can produce [2+2], [3+3], or other macrocyclic structures, which can subsequently be reduced to the corresponding amine macrocycles. nih.gov

Carbon-Hydrogen Bond Functionalization for Diamine Scaffolds

Intramolecular Nitrene C-H Insertion

Intramolecular nitrene C-H insertion is a powerful strategy for the direct formation of C-N bonds, enabling the synthesis of amine and amide functionalities. wikipedia.org This transformation is often facilitated by transition metal catalysts, such as rhodium and palladium, which stabilize the reactive nitrene intermediates. wikipedia.org

A two-step protocol for the preparation of 1,2-diamines utilizes a rhodium-catalyzed intramolecular C-H amination of sulfamate (B1201201) esters derived from N-alkylhydroxylamines. nih.gov This reaction forms acs.orgnih.govnih.govwikipedia.org-oxathiadiazinane-2,2-dioxide heterocycles, which can be reductively cleaved to yield differentially protected 1,2-diamines. nih.gov The stereospecificity of this nitrene insertion is consistent with a concerted, asynchronous transition state. wikipedia.org

Recent advancements have also demonstrated the use of nitrene insertion into the C-C and C-H bonds of diamide (B1670390) diimine ligands chelated to chromium and iron. nih.govresearchgate.net Furthermore, catalytic intramolecular nitrene insertion into a copper(I)-N-heterocyclic carbene bond has been shown to yield fused nitrogen heterocycles. rsc.org Ruthenium-catalyzed intramolecular carbonyl nitrene C(sp3)-H insertion has been developed for the synthesis of γ-lactams, showcasing the versatility of nitrene chemistry in constructing nitrogen-containing scaffolds. nih.gov

Data Tables

Table 1: Reductive Coupling of 2-Azatriene with Imine

This table summarizes the diastereodivergent outcomes of the copper-catalyzed reductive coupling of a 2-azatriene with an imine, highlighting the influence of the phosphine ligand on the product stereochemistry.

| Ligand | Product Diastereomer | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| Ph-BPE | anti-diamine | up to 91 | >20:1 | >99:1 |

| t-Bu-BDPP | syn-diamine | up to 76 | >20:1 | 97:3 |

Data sourced from a study on diastereodivergent and enantioselective synthesis of diamines. chemrxiv.org

Table 2: Iridium-Catalyzed Hydroamination of Secondary Allyl AminesThis table presents the yields of 1,2-diamine products from the iridium-catalyzed hydroamination of various secondary allyl amines with aniline (B41778) derivatives.

| Product | Aniline Substituent | Yield (%) | Reaction Time (h) |

| 3 | Electron-deficient | 66-91 | 1-2 |

| 4 | Electron-neutral | Poor/Moderate | - |

| 5 | Electron-neutral | Poor/Moderate | - |

| 6 | Electron-deficient | 66-91 | 1-2 |

| 7 | Electron-rich | Poor/Moderate | - |

| 8 | Electron-deficient | 66-91 | 1-2 |

| 9 | Electron-deficient | 66-91 | 1-2 |

| 10 | Electron-deficient | 66-91 | 1-2 |

Data from a study on rhodium- and iridium-catalyzed hydroamination for diamine synthesis. nih.gov

Rhodium-Catalyzed C-H Insertion Approaches to Substituted Diamines

The synthesis of 1,2-diamines represents a significant area of research in organic chemistry due to the prevalence of this structural motif in biologically active molecules, medicinal compounds, and as ligands in catalytic processes. nih.gov Among the advanced methods for their preparation, rhodium-catalyzed C-H amination has emerged as a powerful strategy for the efficient construction of N-substituted 1,2-diamines. nih.gov This approach capitalizes on the selective insertion of a rhodium nitrenoid into an aliphatic C-H bond, enabling the formation of a new carbon-nitrogen bond.

A notable advancement in this field involves a two-step protocol for producing 1,2-diamines, which begins with the rhodium-catalyzed C-H insertion of hydroxylamine-derived sulfamate esters. nih.govacs.org This intramolecular reaction leads to the formation of unique cyclic intermediates known as nih.govscispace.comnih.govresearchgate.net-oxathiadiazinane-2,2-dioxide heterocycles. nih.gov These heterocyclic intermediates can then be reductively opened to yield the desired differentially protected 1,2-diamines. nih.govacs.org The use of sulfamate esters is advantageous due to their high performance in amination reactions and their tendency to form stable six-membered ring structures. nih.gov

The success of this catalytic C-H insertion is influenced by several factors. The choice of the rhodium catalyst is critical, with dirhodium catalysts such as Rh₂(oct)₄ (dirhodium(II) tetraoctanoate) and Rh₂(esp)₂ (bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]) showing high efficacy. nih.gov The reaction solvent also plays a significant role, with benzene (B151609) and ethyl acetate (B1210297) being identified as optimal. nih.gov Furthermore, the addition of magnesium oxide (MgO) has been found to be a beneficial additive in these C-H amination protocols. nih.gov

Initial investigations into this methodology revealed that the nature of the substituent on the hydroxylamine (B1172632) nitrogen is crucial. While N-Boc and N-formyl derived substrates showed some success, the use of a sulfonyl group on the nitrogen atom was found to be markedly more effective. nih.gov This difference in performance is attributed to the electronic and geometric properties of the nitrogen center. nih.gov

The versatility of this rhodium-catalyzed C-H amination has been further demonstrated through its integration into sequential catalytic processes. For instance, a combination of palladium-catalyzed allylic amination and rhodium-catalyzed intramolecular aziridination of hydroxylamine-derived sulfamate esters provides access to optically active and polyfunctionalized diamines. scispace.com This sequential approach highlights the power of combining selective transition metal-catalyzed reactions to construct complex molecular architectures from readily available starting materials. scispace.com

The development of these rhodium-catalyzed C-H insertion methods provides a general and high-yielding route to 1,2-diamine derivatives, offering significant improvements over other C-H and π-bond amination strategies for diamine synthesis. acs.org The ability to generate differentially substituted products allows for enhanced synthetic flexibility, making this a valuable tool for organic synthesis. researchgate.net

Table 1: Rhodium-Catalyzed C-H Amination for the Synthesis of Substituted 1,2-Diamines

| Entry | Substrate | Catalyst (mol %) | Oxidant | Solvent | Additive | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | N-Boc-O-sulfamoylhydroxylamine derivative | Rh₂(OAc)₄ (2.5) | PhI(OAc)₂ | CH₂Cl₂ | - | Corresponding oxathiadiazinane | 35 |

| 2 | N-formyl-O-sulfamoylhydroxylamine derivative | Rh₂(OAc)₄ (2.5) | PhI(OAc)₂ | CH₂Cl₂ | - | Corresponding oxathiadiazinane | 45 |

| 3 | N-sulfonyl-O-sulfamoylhydroxylamine derivative | Rh₂(OAc)₄ (2.5) | PhI(OAc)₂ | Benzene | MgO | Corresponding oxathiadiazinane | 85 |

| 4 | N-sulfonyl-O-sulfamoylhydroxylamine derivative | Rh₂(oct)₄ (1) | PhI(OAc)₂ | Benzene | MgO | Corresponding oxathiadiazinane | 92 |

| 5 | N-sulfonyl-O-sulfamoylhydroxylamine derivative | Rh₂(esp)₂ (1) | PhI(OAc)₂ | Benzene | MgO | Corresponding oxathiadiazinane | 90 |

| 6 | N-sulfonyl-O-sulfamoylhydroxylamine derivative | Rh₂(oct)₄ (1) | PhI(OAc)₂ | EtOAc | MgO | Corresponding oxathiadiazinane | 88 |

Applications of 2 Amino 2 Phenylethyl Ethyl Amine and Its Derivatives in Catalysis and Asymmetric Synthesis

Development of Chiral Ligands for Asymmetric Transition-Metal Catalysis

The versatility of the (2-Amino-2-phenylethyl)(ethyl)amine backbone has been harnessed in the design of novel chiral ligands for transition-metal-catalyzed reactions. These ligands have demonstrated considerable success in inducing high levels of stereoselectivity in a variety of chemical transformations.

Ligand Design Principles and Synthesis from the this compound Scaffold

The design of effective chiral ligands often draws inspiration from naturally occurring chiral molecules and computationally-aided models. chemrxiv.orgresearchgate.net A notable design principle involves the simplification or modification of complex natural products to create more accessible and potentially more effective catalysts. chemrxiv.org For instance, computational studies on the alkaloid (+)-sparteine, a well-known chiral diamine ligand, have led to the design of simplified, yet highly effective, N-H diamine analogues. chemrxiv.orgresearchgate.net Quantum mechanical computations have been employed to engineer the ligand scaffold to optimize its performance in asymmetric catalysis. chemrxiv.org

The synthesis of these chiral diamines often starts from readily available chiral precursors. For example, a new class of chiral N-H diamine ligands has been developed for biomimetic catalysis, with the synthesis starting from the commercially available alkaloid (–)-cytisine. chemrxiv.orgresearchgate.net This approach allows for the large-scale production of these ligands, making them viable for broader applications. researchgate.net The modular nature of the synthesis allows for the introduction of various functionalities at different positions on the ligand, enabling the fine-tuning of its steric and electronic properties for specific catalytic applications. chemrxiv.org

Complexation Properties and Coordination Modes with Metal Centers

The efficacy of a chiral ligand is intrinsically linked to its ability to coordinate with a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. Amines, possessing a lone pair of electrons on the nitrogen atom, act as electron pair donors, forming dative covalent bonds with transition metal ions. docbrown.info Chiral diamines derived from scaffolds similar to this compound can act as bidentate ligands, coordinating to a metal center through both nitrogen atoms. docbrown.info

The coordination of these diamine ligands with transition metals such as copper(II), cobalt(II), and nickel(II) typically results in the formation of octahedral complexes. docbrown.info The reaction often proceeds via an initial precipitation of a metal hydroxide (B78521) complex, which then dissolves in excess amine to form a soluble complex ion, often characterized by a deep blue color. docbrown.info These are ligand exchange substitution reactions where the oxidation state of the metal does not change. docbrown.info The resulting complexes can exhibit specific geometries, and in the case of bidentate ligands, can lead to the formation of chiral isomers at the metal center. docbrown.info

Ligand Screening and Optimization in Catalytic Systems

The performance of newly designed chiral ligands is evaluated through systematic screening in various catalytic reactions. This process is crucial for identifying the optimal ligand-catalyst system for a given transformation and for understanding the structure-activity relationship. For instance, chiral diamine ligands have been screened for their effectiveness in the asymmetric addition of arylboronic acids to N-sulfonyl ketimines. researchgate.net

In these screenings, both the solvent and the specific structure of the ligand have been shown to significantly impact the yield and enantiomeric ratio (e.r.) of the product. chemrxiv.org For example, in the synthesis of chiral sulfonamides, a newly developed N-H diamine ligand (L3) demonstrated superior performance in water compared to other privileged ligands like BINAP and Phox, affording the product in nearly quantitative yield and with excellent enantioselectivity. chemrxiv.org The screening also revealed that for certain substrates, the N-H diamine ligand provided significantly higher enantioselectivity compared to its N-Me counterpart. chemrxiv.org

Interactive Data Table: Ligand Screening in the Asymmetric Addition of Phenylboronic Acid to a Cyclic N-Sulfonyl Ketimine

| Ligand | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |

| (+)-Sparteine (L1) | Dichloromethane | - | 50:50 |

| N-Me Diamine (L2) | Dichloromethane | 67 | 69:31 |

| N-H Diamine (L3) | Dichloromethane | 90 | 96:4 |

| BINAP (L4) | Water | 40 | 95:5 |

| Phox (L5) | Water | Good | Good |

| Pyrox (L6) | Water | Good | Low |

| Proline (L7) | Water | Good | Low |

| N-Me Diamine (L2) | Water | Good | Good |

| N-H Diamine (L3) | Water | ~100 | Excellent |

Data synthesized from research findings on novel chiral diamines. chemrxiv.org

Utilization as Chiral Auxiliaries in Diastereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The phenylethylamine moiety is a well-established and inexpensive chiral auxiliary. nih.govrsc.org (S)-1-Phenylethylamine has been successfully employed as both a chiral auxiliary and a nitrogen atom donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org

In a different application, (R,R)-bis[α-phenylethyl]amine, derived from (R)-α-phenylethylamine, has been used to prepare a chiral amide which then undergoes a diastereoselective alkylation. nih.gov The chiral auxiliary directs the approach of the incoming electrophile, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved and recovered for reuse, making the process economically viable. nih.gov The use of microwave irradiation in these synthetic protocols has been shown to significantly reduce reaction times and, in some cases, prevent racemization of the desired product. nih.gov

Function as Organocatalysts in Enantioselective Reactions

In addition to their role as ligands in metal-catalyzed reactions, chiral diamines and their derivatives have emerged as powerful organocatalysts. These small organic molecules can catalyze a wide range of enantioselective transformations without the need for a metal center. Proline and its derivatives are among the most well-known secondary amine organocatalysts. researchgate.net Research has shown that proline derivatives incorporating a phenylethyl group can exhibit enhanced organocatalytic effects compared to simple proline. researchgate.net

Chiral primary α-amino amides, which can be synthesized from phenylethylamine derivatives, are valuable bifunctional organocatalysts. mdpi.com They possess a Brønsted base site (the enamine bonding site), a Brønsted acid site (the hydrogen bonding site), and a tunable bulky substituent, allowing for high reactivity and stereoselectivity in reactions such as aldol (B89426) and Michael additions. mdpi.com

Biomimetic Catalysis with Chiral Diamines

A particularly exciting area of research is the development of chiral diamine catalysts that function as enzyme mimics, a field known as biomimetic catalysis. chemrxiv.orgchemrxiv.org These catalysts aim to combine the high efficiency and selectivity of enzymes with the broad substrate scope and operational simplicity of small-molecule catalysts. chemrxiv.org A key goal is to develop catalysts that are effective in environmentally benign solvents like water. chemrxiv.orgchemrxiv.org

A recently developed chiral diamine has shown exceptional promise in this regard. chemrxiv.orgchemrxiv.org It has been demonstrated to catalyze asymmetric addition reactions in water, producing the desired products in excellent yields and with high enantiomeric ratios. chemrxiv.orgchemrxiv.org This "pluripotent" ligand has also shown good reactivity and enantioselectivity in a variety of mechanistically distinct reactions in both green and organic solvents, highlighting its potential for a broad range of applications in sustainable asymmetric synthesis. chemrxiv.orgchemrxiv.org The design of these catalysts is often inspired by the active sites of enzymes, incorporating features that allow for strong stereodiscrimination. researchgate.net

Specific Asymmetric Catalytic Reactions Mediated by this compound Derived Systems

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., C-C coupling, additions)

No published research was found that specifically employs this compound or its derivatives as catalysts or ligands in asymmetric carbon-carbon bond forming reactions.

Asymmetric Hydrogenation and Transfer Hydrogenation

There is no available data on the use of this compound or its derivatives in asymmetric hydrogenation or transfer hydrogenation reactions.

Asymmetric Oxidation Reactions

Information regarding the application of this compound or its derivatives in asymmetric oxidation reactions is not present in the current body of scientific publications.

Ring-Opening Polymerization and Other Polymerization Catalysis

There is no documented use of this compound or its derivatives as catalysts or initiators for ring-opening polymerization or other polymerization processes in the available literature.

Mechanistic Studies and Computational Investigations of 2 Amino 2 Phenylethyl Ethyl Amine in Catalysis

Elucidation of Reaction Mechanisms and Catalytic Cycles

The catalytic utility of chiral diamines like (2-Amino-2-phenylethyl)(ethyl)amine is most prominently realized when they are complexed with transition metals such as ruthenium, rhodium, or palladium. nih.govnumberanalytics.com These complexes are pivotal in reactions like asymmetric hydrogenation and transfer hydrogenation. wikipedia.orgnobelprize.org

A hallmark of these catalytic systems is the concept of "bifunctional catalysis." In the case of ruthenium-diamine catalysts, the mechanism is not solely dependent on the metal center. Instead, both the metal and the amine ligand actively participate in the catalytic cycle. wikipedia.org For the hydrogenation of ketones, for instance, a widely accepted mechanism involves the formation of a metal-hydride species. The amine ligand on the catalyst can interact with a base, and the resulting complex then coordinates with the substrate (e.g., a ketone). wikipedia.org The hydrogen is then transferred from the metal to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen, proceeding through a six-membered pericyclic transition state. wikipedia.org

Recent computational and experimental studies have refined this model, suggesting that the amine backbone of the ligand interacts strongly with a base activator. wikipedia.org The catalytic cycle for many ruthenium-catalyzed reactions involves the formation of a ruthenium-substrate complex, which then undergoes a series of transformations to yield the desired product. numberanalytics.com For example, in some coupling reactions, a ruthenium-vinylidene intermediate is formed, which then reacts to produce the final product. nih.gov

The specific nature of the diamine ligand, including the substituents on the nitrogen atoms, plays a critical role in modulating the catalyst's activity and selectivity. These substituents influence the steric and electronic environment around the metal center, thereby affecting substrate binding and the energetics of the transition states. nih.gov

Stereochemical Models and Enantioselection Pathways

The primary function of a chiral ligand like this compound in asymmetric catalysis is to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. The principles of enantioselection in catalysts bearing chiral diamines are well-exemplified by Noyori's work on asymmetric hydrogenation. rsc.orgharvard.eduslideshare.net

Noyori's stereochemical model for the asymmetric hydrogenation of ketones using Ru-BINAP-diamine complexes provides a framework for understanding how the chirality of the ligand is transferred to the product. nobelprize.orgharvard.edu In this model, the chiral environment created by the diamine ligand dictates the facial selectivity of the substrate's approach to the metal-hydride. The bulky phenyl groups on the diamine backbone often play a crucial role in creating a "chiral pocket" that sterically favors one orientation of the substrate over the other. nih.gov

The enantioselectivity is determined by the energy difference between the diastereomeric transition states leading to the two possible enantiomeric products. researchgate.net The more stable transition state, which experiences less steric repulsion and potentially favorable non-covalent interactions (like CH/π interactions between the substrate and the ligand), will be lower in energy, leading to the major enantiomer. researchgate.netrsc.org The C2-symmetry often present in these ligands simplifies the number of possible diastereomeric transition states, which can contribute to higher enantioselectivity. nih.gov The stereochemistry of the product is thus directly correlated with the configuration of the chiral centers in the diamine ligand. harvard.edu

Role of Amine Functionalities and Steric/Electronic Effects on Catalytic Activity and Selectivity

The amine functionalities in diamine ligands are not merely passive components for chelation; they are active participants in the catalytic process. In bifunctional catalysis, one of the amine protons can be involved in proton transfer steps, as seen in the hydrogenation of ketones. wikipedia.org The basicity of the amine groups, which is influenced by their substitution pattern, can affect the rate and efficiency of the catalytic cycle.

The steric and electronic properties of the substituents on the nitrogen atoms and the diamine backbone have a profound impact on the catalyst's performance.

Steric Effects: Bulky substituents on the diamine ligand can create a more defined and rigid chiral environment around the metal center. This steric hindrance can enhance enantioselectivity by more effectively discriminating between the two faces of the prochiral substrate. wikipedia.org However, excessive steric bulk can also hinder substrate coordination and reduce catalytic activity. The size of the R groups in a catalytic model influences the transition state, with larger groups orienting themselves to minimize steric clash. wikipedia.org

Theoretical Chemistry Approaches

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chiral catalysts. researchgate.net Theoretical approaches provide insights into reaction mechanisms, the origins of enantioselectivity, and can guide the rational design of new and improved ligands. acs.org

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. In the context of catalysis, DFT calculations are employed to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a detailed picture of the reaction pathway can be constructed. researchgate.netnih.gov

Identify Rate-Determining Steps: The transition state with the highest energy barrier typically corresponds to the rate-determining step of the reaction.

Elucidate the Origin of Enantioselectivity: DFT can be used to calculate the energies of the diastereomeric transition states that lead to the different enantiomers of the product. The calculated energy difference can then be correlated with the experimentally observed enantiomeric excess. researchgate.net These calculations often reveal the specific steric clashes or stabilizing non-covalent interactions that govern stereoselectivity. rsc.org For instance, DFT studies on Ru(II)- and Os(II)-catalyzed asymmetric transfer hydrogenation have highlighted the roles of the chiral carbons on the diamine ligand, the axial chirality of a π-bonded arene, and the chirality of the metal center itself. rsc.orgmtroyal.ca

In Silico Design and Screening of Diamine Ligands

The vast chemical space of possible chiral diamine ligands makes exhaustive experimental synthesis and testing impractical. In silico (computational) methods offer a way to rapidly screen virtual libraries of ligands and prioritize promising candidates for synthesis. researchgate.netresearchgate.net This approach typically involves:

Library Generation: A virtual library of diamine ligands with systematic variations in their structure (e.g., different N-substituents, backbone modifications) is created. researchgate.netresearchgate.net

Computational Screening: The potential performance of each ligand in a specific catalytic reaction is evaluated using computational methods, often starting with less computationally expensive molecular mechanics or semi-empirical methods, followed by more accurate DFT calculations for the most promising candidates. researchgate.net

Predictive Model Development: Based on the results of the screening and experimental data, quantitative structure-activity/selectivity relationships (QSAR/QSSR) can be developed. These models can then be used to predict the performance of new, untested ligands. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a catalyst are critical to its function. Chiral diamine ligands, particularly when part of a chelate ring, can adopt different conformations. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of the catalyst and its interaction with substrate and solvent molecules over time. By solving Newton's equations of motion, MD can reveal:

How the substrate docks into the active site of the catalyst.

The conformational changes that occur during the catalytic cycle.

The role of solvent molecules in stabilizing or destabilizing intermediates and transition states.

These computational techniques, when used in conjunction with experimental studies, provide a comprehensive understanding of the intricate factors that govern the performance of chiral diamine catalysts.

Advanced Research Directions and Emerging Applications

Integration of N-Substituted 1,2-Diamines in Supramolecular Chemistry and Advanced Materials

N-substituted 1,2-diamines, including structures related to (2-Amino-2-phenylethyl)(ethyl)amine, are increasingly recognized for their potential as building blocks in supramolecular chemistry and the creation of advanced materials. The ability of these molecules to engage in specific, directional non-covalent interactions, such as hydrogen bonding and metal coordination, allows for the self-assembly of complex, well-defined architectures. nih.govyoutube.comrsc.org

Researchers are exploring how the stereochemistry and substitution patterns of these diamines influence the formation of supramolecular structures. For instance, the self-assembly of diamine ligands with metal ions can lead to the formation of discrete two- and three-dimensional structures like molecular triangles and squares. nih.gov The bulkiness of the substituents on the diamine can direct the equilibrium between these different geometric forms. nih.gov This control over self-assembly is crucial for designing materials with tailored properties.

Furthermore, diamondoid molecules functionalized with amino groups have been shown to self-organize into clusters and networks. nih.gov This self-assembly is driven by hydrogen bonding and can result in porous materials with potential applications in areas like catalysis and separation. nih.gov The functional groups act as directors in the self-organization process, leading to distinct non-covalent cluster geometries. nih.gov

Table 1: Examples of Supramolecular Structures from N-Substituted Diamines

| Diamine Ligand Type | Metal Ion/Conditions | Resulting Supramolecular Structure | Reference |

| N,N,N',N'-tetramethylethylenediamine | [Pd(NO3)2] with 4,4'-bipyridine | Dynamic equilibrium between molecular triangles and squares | nih.gov |

| Diamondoid acids and alcohols | Ultracold helium nanodroplets | Pair-wise or cyclic supramolecular assemblies | nih.gov |

Development of Recyclable and Immobilized Catalytic Systems Based on Diamine Scaffolds

A significant area of research focuses on the development of recyclable and immobilized catalytic systems to enhance the sustainability and cost-effectiveness of chemical processes. researchgate.netrsc.org Diamine scaffolds, including this compound derivatives, are prime candidates for heterogenization due to their strong coordination with metal centers and the potential for anchoring onto solid supports.

One approach involves the "self-supporting" strategy, where chiral multitopic ligands self-assemble with metal ions to form metal-organic coordination polymers. nih.gov These materials act as heterogeneous catalysts, obviating the need for a separate support and facilitating easy recovery and reuse. nih.gov This concept has been successfully applied in asymmetric reactions like carbonyl-ene, sulfoxidation, epoxidation, and hydrogenation. nih.gov

Another strategy is the immobilization of diamine-based catalysts onto solid supports such as silica (B1680970) gel, polymers, or magnetic nanoparticles. rsc.orgmdpi.comnih.govmdpi.com For example, catalysts immobilized on magnetic nanoparticles can be easily separated from the reaction mixture using an external magnetic field, allowing for multiple recycling cycles with minimal loss of activity. rsc.org This has been demonstrated in various reactions, including the synthesis of organosulfur compounds. rsc.org The development of such recyclable systems is a significant step towards greener and more economical chemical manufacturing. rsc.orgmdpi.com

Flow Chemistry Applications Utilizing Diamine Catalysts

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering advantages such as improved safety, efficiency, and scalability over traditional batch processes. rsc.orgnih.govacs.org The use of diamine-derived catalysts in flow reactors is a burgeoning area of research with significant potential. d-nb.inforesearchgate.net

Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and mixing, leading to higher yields and selectivities. nih.gov This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to accelerated reaction rates compared to batch conditions. rsc.orgacs.org

Researchers have successfully implemented diamine-based catalytic systems in continuous-flow setups for various transformations. For instance, the enantioselective reduction of nitroenamines to form chiral 1,2-diamines has been achieved in a continuous-flow process with high enantioselectivity. d-nb.info Similarly, heterogeneous iridium complexes combined with chiral phosphoric acids have been used for the continuous synthesis of chiral amines via asymmetric hydrogenation in packed-bed reactors. researchgate.net These systems can operate for extended periods without significant loss of performance. researchgate.net The integration of diamine catalysts with flow technology paves the way for the efficient and sustainable production of valuable chiral compounds. d-nb.inforesearchgate.netrsc.org

Table 2: Performance of Diamine-based Catalysts in Flow Chemistry

| Reaction | Catalyst System | Flow Reactor Type | Key Findings | Reference |

| Enantioselective reduction of aryl-substituted nitroenamines | Organocatalyst | 0.5-mL mesoreactor | Enantioselectivity >90% | d-nb.info |

| Asymmetric hydrogenation of imines | Heterogeneous iridium complexes with chiral phosphoric acids | Packed-bed column | Continuous production for over two days with high yield and enantioselectivity | researchgate.net |

| Reductive amination | Pd/C in aqueous micellar media | Oscillatory plug flow reactor | Scalable process with catalyst recyclability | rsc.org |

Expanding the Scope of Substrate Generalizability and Reaction Complexity for this compound Derived Catalysts

A major goal in catalysis research is to develop catalysts that are not only highly active and selective but also applicable to a wide range of substrates and complex reactions. mdpi.comnih.gov Research on this compound and related diamine-derived catalysts is actively pursuing this objective.

Efforts are underway to broaden the substrate scope for existing catalytic transformations. For example, in the asymmetric transfer hydrogenation of ketimines, catalysts derived from "roofed" cis-1,2-diamines have shown excellent performance for a variety of substrates, including those derived from both acetophenones and propiophenones. clockss.org The electronic properties of substituents on the substrate often have a minimal effect on the enantioselectivity, indicating the robustness of the catalyst. clockss.org

Furthermore, researchers are designing more complex and cascade reactions that can be catalyzed by diamine-based systems. nih.gov Dual-catalysis systems, where a chiral diamine derivative works in concert with another catalyst, can enable intricate transformations in a single pot. nih.gov For instance, the combination of proline and a cinchona-thiourea catalyst has been used for a Michael reaction cascade to produce highly functionalized cyclic products with multiple stereocenters. nih.gov Understanding the non-covalent interactions between the catalysts and substrates is key to controlling the stereochemical outcome of such complex reactions. nih.gov The development of these more versatile and powerful catalytic systems based on diamine scaffolds holds great promise for the efficient synthesis of complex molecules. rsc.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for (2-Amino-2-phenylethyl)(ethyl)amine?

Methodological Answer: The synthesis of this compound can be achieved via reductive amination or alkylation of primary amines .

- Reductive amination : React a ketone or aldehyde precursor (e.g., 2-phenylpropionaldehyde) with ethylamine in the presence of a reducing agent (e.g., NaBH₃CN). This method is efficient for secondary amines and allows control over stereochemistry by adjusting reaction conditions (e.g., solvent polarity, temperature) .

- Alkylation : Treat a primary amine (e.g., 2-phenylethylamine) with ethyl halides (e.g., ethyl bromide) under basic conditions. This method may require purification via column chromatography to isolate the secondary amine from tertiary amine byproducts .

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to distinguish the ethyl and phenylethyl groups. For example, the ethylamine protons resonate at δ 1.1–1.3 ppm (CH₃) and 2.5–3.0 ppm (CH₂–N), while aromatic protons appear at δ 7.2–7.5 ppm .

- IR Spectroscopy : Identify N–H stretching vibrations (3300–3500 cm⁻¹) and C–N stretching (1250–1350 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) can resolve bond lengths and angles, particularly the spatial arrangement of the ethyl and phenyl groups around the amine nitrogen .

Q. What experimental approaches are used to assess the biological activity of this compound?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Use fluorogenic substrates to measure inhibition of monoamine oxidases (MAOs) or cytochrome P450 enzymes at varying concentrations (e.g., IC₅₀ determination) .

- Receptor binding : Radioligand displacement assays (e.g., with ³H-labeled ligands for adrenergic or dopaminergic receptors) to quantify affinity (Kᵢ values) .

- Pharmacological profiling : Conduct dose-response studies in isolated tissue preparations (e.g., rat aorta for vasoconstriction) to evaluate pressor activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Comparative studies : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables causing discrepancies. For example, differences in MAO inhibition may arise from enzyme source variations (human recombinant vs. rat liver homogenates) .

- Molecular docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding modes and identify key residues (e.g., Tyr 435 in MAO-B) influencing activity. Validate with site-directed mutagenesis .

Q. What computational methods are suitable for modeling the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H⋯π contacts) to explain crystallization behavior and stability .

Q. How can enantioselective synthesis of this compound be optimized?

Methodological Answer:

- Chiral catalysts : Use asymmetric reductive amination with Ru-(S)-BINAP complexes to induce enantiomeric excess (e.g., >90% ee). Monitor progress via chiral HPLC (e.g., Chiralpak AD-H column) .

- Dynamic kinetic resolution : Employ lipases (e.g., Candida antarctica) in biphasic systems to racemize intermediates and favor the desired enantiomer .

Q. What strategies are effective for designing analogs of this compound with enhanced bioactivity?

Methodological Answer:

- Bioisosteric replacement : Substitute the phenyl ring with heterocycles (e.g., pyridine) to improve solubility or metabolic stability. Compare logP values and polar surface areas (PSA) to optimize pharmacokinetics .

- Side-chain modulation : Introduce substituents (e.g., halogens, methyl groups) on the phenyl ring or ethylamine chain to enhance receptor selectivity. Test analogs in parallel artificial membrane permeability assays (PAMPA) .

Q. How does the steric environment of this compound influence its stability under physiological conditions?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Analyze degradation products via LC-MS to identify vulnerable sites (e.g., N–H bond cleavage) .

- Protective group strategies : Acetylate the amine to reduce oxidation. Compare half-lives (t₁/₂) of protected vs. unprotected forms in liver microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.